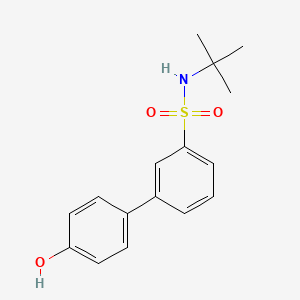
5-(2-Hydroxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyphenyl)-2-methylphenol, 95%, is a chemical compound with a variety of uses in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in many organic solvents and has a melting point of 99-101°C. It is commonly used as a reagent for a variety of organic synthesis reactions and as a starting material for the preparation of various other compounds. This compound is also known as 2-Methyl-5-hydroxybenzophenone, and is used in a variety of applications in the pharmaceutical, agricultural, and cosmetic industries.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyphenyl)-2-methylphenol, 95%, has a variety of applications in scientific research. It is used as a reagent in organic synthesis reactions, as a starting material for the preparation of various other compounds, and as a catalyst in some reactions. It is also used as a photostabilizer in the pharmaceutical and cosmetic industries, and as an antioxidant in the agricultural industry. Additionally, this compound has been used in the synthesis of novel anti-inflammatory agents and as a fluorescent probe for the detection of free radicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, is still not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as a photostabilizer by absorbing ultraviolet radiation and preventing the formation of photochemical degradation products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, have not yet been fully studied. However, some studies have shown that the compound has anti-inflammatory and antioxidant properties, and can act as a photostabilizer. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not stable in air and must be stored in an inert atmosphere. Additionally, it can be toxic if handled improperly and can cause skin irritation.
Direcciones Futuras
The potential future directions for 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, research include further investigation into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical, agricultural, and cosmetic industries. Additionally, further studies could be conducted on its mechanism of action and its ability to act as a photostabilizer. Finally, further research could be conducted on its potential to be used in the synthesis of novel anti-inflammatory agents and as a fluorescent probe for the detection of free radicals.
Métodos De Síntesis
The synthesis of 5-(2-Hydroxyphenyl)-2-methylphenol, 95%, can be achieved through several different methods. One of the most commonly used methods is the reaction of 2-methylbenzophenone with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of 5-(2-hydroxyphenyl)-2-methylphenol which can then be purified to obtain the desired compound. Another method involves the reaction of 2-methylbenzophenone with hydrochloric acid to form a chlorohydrin, which can then be hydrolysed to form the desired product.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXBQAOXXXGWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683677 |
Source


|
| Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-48-5 |
Source


|
| Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)








